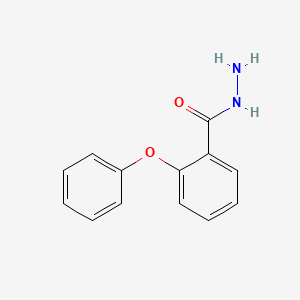

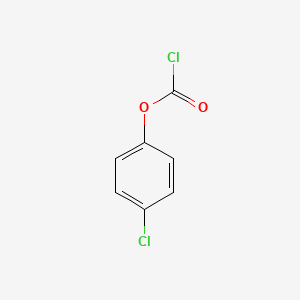

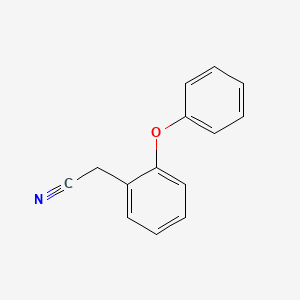

![molecular formula C9H7Cl2NO3 B1360363 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid CAS No. 53219-94-6](/img/structure/B1360363.png)

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid

概要

説明

“3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 53219-94-6 . It has a molecular weight of 248.06 and its IUPAC name is 3-(3,5-dichloroanilino)-3-oxopropanoic acid . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.06 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

Synthesis and Conversion

- 3-Amino-3-vinylpropanoic acid hydrochloride, derived from a similar compound, was synthesized and converted to a stable cyclic form, 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, which is a stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

Application in Chemical Reactions

- 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, structurally similar to 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid, showed efficiency in reacting with terminal alkynes to form corresponding (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives in a chemical synthesis process (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Molecular Docking and Structural Studies

- Studies involving molecular docking, vibrational, structural, electronic, and optical analyses of derivatives similar to this compound revealed insights into their potential biological activities and nonlinear optical material properties (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Investigations

- Spectroscopic investigations of similar compounds, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), have been conducted to understand their vibrational wavenumbers, NBO analysis, HOMO-LUMO, and other molecular properties, providing insights for potential applications in materials science (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Synthesis of Derivatives

- Various derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of this compound in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Safety and Hazards

The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary targets of 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

生化学分析

Biochemical Properties

3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to significant biochemical effects. Additionally, this compound can form complexes with proteins, altering their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also modulate gene expression, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in chronic oxidative stress and sustained inhibition of acetylcholinesterase, affecting cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality . Threshold effects have been observed, where a specific dosage level leads to a sudden increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo oxidative metabolism, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in specific tissues can influence its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

3-(3,5-dichloroanilino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-6(11)3-7(2-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELMPJIYQJFINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967751 | |

| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53219-94-6 | |

| Record name | Propanoic acid, 3-((3,5-dichlorophenyl)amino)-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3,5-Dichlorophenyl)imino]-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)